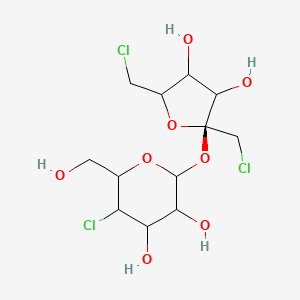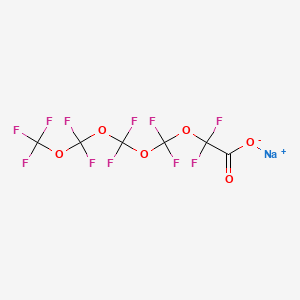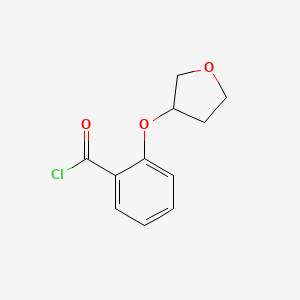![molecular formula C33H47N5O6 B14802214 cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)
cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apicidin is a naturally occurring cyclic tetrapeptide produced by certain strains within the Fusarium genus. It is known for its potent histone deacetylase inhibitory activity, which makes it a promising compound in the field of cancer research and treatment. Apicidin exhibits broad-spectrum antiproliferative activity against various cancer cell lines and has shown potential in treating parasitic infections such as malaria .
準備方法
Synthetic Routes and Reaction Conditions
Apicidin is predominantly isolated from Fusarium semitectum. The biosynthetic pathway responsible for its formation involves a non-ribosomal peptide synthetase (NRPS) gene cluster. Genetic manipulation of Fusarium fujikuroi has led to the discovery of additional apicidins, expanding the family of these compounds .
Industrial Production Methods
Industrial production of apicidin involves optimizing culture conditions and developing effective isolation methods. Techniques such as mass spectrometric screening, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) are employed to obtain highly pure substances .
化学反応の分析
Types of Reactions
Apicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and stability .
Common Reagents and Conditions
Common reagents used in the chemical reactions of apicidin include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of apicidin include its analogues such as apicidin F, apicidin J, and apicidin K. These analogues have been identified through genetic manipulation and chemical analysis .
科学的研究の応用
作用機序
Apicidin exerts its effects by inhibiting histone deacetylases, leading to the hyperacetylation of histone proteins. This hyperacetylation disrupts chromatin structure, resulting in altered gene expression and cell cycle arrest. The compound induces apoptosis in cancer cells through the activation of mitochondrial-dependent caspase cascades .
類似化合物との比較
Similar Compounds
Apicidin F: A newly identified analogue with antimalarial activity.
Apicidin J and K: Analogues discovered through genetic manipulation of Fusarium fujikuroi.
Uniqueness
Apicidin is unique due to its potent histone deacetylase inhibitory activity and broad-spectrum antiproliferative effects. Its ability to induce apoptosis in cancer cells and inhibit parasitic infections sets it apart from other cyclic tetrapeptides .
特性
分子式 |
C33H47N5O6 |
|---|---|
分子量 |
609.8 g/mol |
IUPAC名 |
3-butan-2-yl-6-(1-methoxyindol-3-yl)-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C33H47N5O6/c1-5-21(3)28-33(43)37-19-13-12-18-27(37)31(41)34-25(16-9-7-8-14-22(39)6-2)30(40)36-29(32(42)35-28)24-20-38(44-4)26-17-11-10-15-23(24)26/h10-11,15,17,20-21,25,27-29H,5-9,12-14,16,18-19H2,1-4H3,(H,34,41)(H,35,42)(H,36,40) |
InChIキー |
XWKJTSOFFKCRMH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)C3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)




![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)



![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)

